5-Amino-2-nitrobenzoic acid CAS number
5-Amino-2-nitrobenzoic acid CAS number
An In-Depth Technical Guide to 5-Amino-2-nitrobenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Amino-2-nitrobenzoic acid. It provides in-depth information on its chemical identity, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.
Core Identity and Significance
5-Amino-2-nitrobenzoic acid, identified by the CAS Number 13280-60-9 , is a highly functionalized aromatic compound. Its structure, featuring an aminophenyl moiety substituted with both a carboxylic acid and a nitro group, makes it a versatile and valuable intermediate in organic synthesis. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the carboxylic acid provides a key handle for derivatization.
This unique combination of functional groups allows it to serve as a critical building block in the synthesis of a wide range of target molecules, from complex pharmaceuticals to vibrant azo dyes.[1] In the context of drug development, it is particularly noted as an intermediate for compounds with anti-inflammatory and analgesic properties.[1]
Physicochemical and Structural Properties
The compound typically appears as a yellow powder or crystalline solid. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 13280-60-9 | |
| Molecular Formula | C₇H₆N₂O₄ | |
| Molecular Weight | 182.13 g/mol | |
| Appearance | Yellow powder or crystal | |
| Melting Point | 236-238 °C | |
| Synonyms | 2-Nitro-5-aminobenzoic acid, 3-Carboxy-4-nitroaniline | |
| SMILES | Nc1ccc(c(c1)C(O)=O)--INVALID-LINK--=O | |
| InChI Key | KZZWQCKYLNIOBT-UHFFFAOYSA-N |
Synthesis Pathway and Experimental Protocol
The synthesis of 5-Amino-2-nitrobenzoic acid can be effectively achieved through the selective reduction of one nitro group of a dinitro precursor, such as 2,5-dinitrobenzoic acid. The Zinin reduction, which utilizes sulfide, hydrosulfide, or polysulfide reagents, is a well-established method for such selective transformations and is favored for its efficacy and specificity.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Amino-2-nitrobenzoic acid.
Causality in Experimental Design
The choice of a sulfide-based reducing agent is critical for achieving selective reduction. The nitro group at the 2-position is ortho to the carboxylic acid, which can influence its electronic environment and steric accessibility differently than the nitro group at the 5-position. The Zinin reduction is known to preferentially reduce one nitro group in dinitro-aromatic compounds, making it ideal for this synthesis. The reaction is performed in an aqueous or alcoholic solution to ensure the solubility of the reactants and reagents. The final product is precipitated by acidifying the reaction mixture, which protonates the carboxylate and amino groups, reducing the compound's solubility in the aqueous medium.
Detailed Synthesis Protocol
Objective: To synthesize 5-Amino-2-nitrobenzoic acid via selective reduction of 2,5-dinitrobenzoic acid.
Materials:
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2,5-Dinitrobenzoic acid
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Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)
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Ethanol
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Deionized water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dinitrobenzoic acid (1.0 eq.) in a mixture of ethanol and water.
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Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approx. 2.0-2.5 eq.) in water.
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Reaction: Gently heat the solution of 2,5-dinitrobenzoic acid to reflux. Add the sodium sulfide solution dropwise over 30-60 minutes. The color of the reaction mixture will typically change, indicating the progress of the reduction.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any elemental sulfur byproduct.
-
Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 3-4.
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Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual salts.
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Purification: Dry the crude product. For higher purity, recrystallize the solid from an ethanol/water mixture.[3]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized 5-Amino-2-nitrobenzoic acid.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of the product.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 5-Amino-2-nitrobenzoic acid using reversed-phase HPLC.
Methodology:
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System: Standard HPLC system with a UV-Vis detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acid modifier. A typical mobile phase consists of acetonitrile and 0.1% phosphoric acid in water.[4]
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Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 326 nm).[5]
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Sample Preparation: Prepare a standard solution of approximately 100 µg/mL in a diluent of water/acetonitrile (50:50 v/v). Prepare the test sample at the same concentration.
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Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups and confirm the chemical structure.
Methodology: The FTIR spectrum is typically recorded on a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[3][6]
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |
| 3500 - 3300 | N-H stretch (Amino group) | [6][7] |
| 3300 - 2500 | O-H stretch (Carboxylic acid, broad) | [6][7] |
| 1720 - 1680 | C=O stretch (Carboxylic acid) | [6][7] |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) | [6][7] |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) | [6][7] |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) | [6][7] |
| 1300 - 1200 | C-N stretch (Aromatic Amine) | [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation by analyzing the chemical environment of each proton and carbon atom.
Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has well-characterized residual peaks for referencing (δ ~2.50 ppm for ¹H, δ ~39.51 ppm for ¹³C).[3][8]
Illustrative ¹H NMR Data (in DMSO-d₆): (Note: Specific chemical shifts may vary slightly based on concentration and exact experimental conditions. The following are representative values based on the compound's structure.)
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~13.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).
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~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.
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~7.0-7.2 ppm (dd, 1H): Aromatic proton ortho to the amino and meta to the nitro group.
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~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group.
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~5.5-6.0 ppm (broad s, 2H): Amino group protons (-NH₂).
Application in Drug Development: A Synthesis Perspective
The structural motifs present in 5-Amino-2-nitrobenzoic acid are highly relevant to the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its relationship to the synthesis of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA), a widely used anti-inflammatory drug for treating inflammatory bowel disease.[9] While Mesalazine is 5-amino-2-hydroxybenzoic acid, its synthesis often starts from precursors that are structurally analogous to 5-Amino-2-nitrobenzoic acid, such as 2-chloro-5-nitrobenzoic acid.[10] The synthetic strategies employed highlight the utility of this class of compounds.
Mesalazine Synthesis Pathway
The industrial synthesis of Mesalazine often involves a pathway where a nitro-substituted benzoic acid is a key intermediate. The process demonstrates two critical transformations relevant to the chemistry of 5-Amino-2-nitrobenzoic acid: nucleophilic aromatic substitution and nitro group reduction.
Caption: A common synthetic pathway to the anti-inflammatory drug Mesalazine.
This pathway underscores the industrial relevance of the chemical transformations—nitro group reduction and functional group interconversion on a substituted benzoic acid scaffold—that are central to the chemistry of 5-Amino-2-nitrobenzoic acid.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 5-Amino-2-nitrobenzoic acid must be handled with appropriate precautions.
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Hazard Classification: It is classified as an oxidizing solid and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator if dust is generated.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US8835677B2 - Methods for producing aminonitrobenzoic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic [quickcompany.in]
- 5. allindianpatents.com [allindianpatents.com]
- 6. benchchem.com [benchchem.com]
- 7. instanano.com [instanano.com]
- 8. ckgas.com [ckgas.com]
- 9. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]

